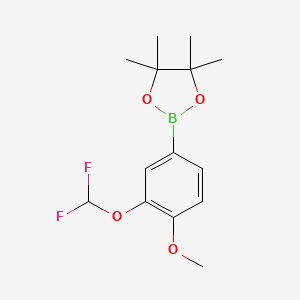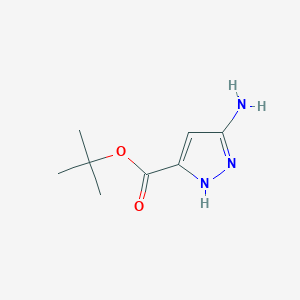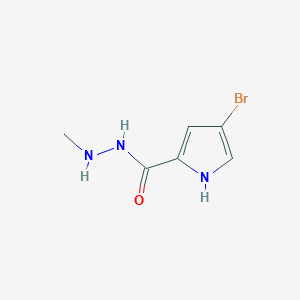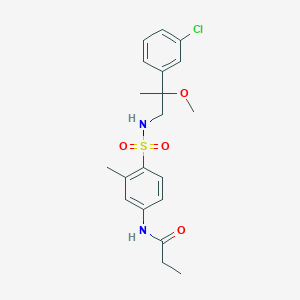
1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene” belong to a class of organic compounds known as chloroalkanes and chloroalkenes . These are alkanes and alkenes in which one or more hydrogen atoms have been replaced by a chlorine atom .
Synthesis Analysis
The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, chlorine and fluorine) into an organic compound .Molecular Structure Analysis
The molecular structure of such compounds is determined by the arrangement of atoms and their bonds. The presence of halogens (chlorine and fluorine) and a benzene ring suggests that this compound may exhibit interesting structural features .Chemical Reactions Analysis
The chemical reactions involving chloroalkanes and chloroalkenes can be quite diverse. They can undergo substitution reactions, where a chlorine or fluorine atom is replaced by another atom or group of atoms . They can also participate in elimination reactions, where atoms or groups of atoms are removed to form a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their molecular structure. For example, the presence of halogens can significantly affect the compound’s reactivity, boiling point, and melting point .Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
Fluorobenzenes, such as 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene, are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly coordinating solvents or easily displaced ligands. This property is beneficial for creating well-defined complexes with metals, where fluorobenzenes demonstrate greater chemical inertness compared to more highly fluorinated counterparts. They are also used in C-H and C-F bond activation reactions, offering new pathways for organic synthesis (Pike, Crimmin, & Chaplin, 2017).
SNAr Reaction Mechanisms
This compound participates in nucleophilic aromatic substitution (SNAr) reactions, a process influenced by steric and electronic effects. Studies have shown how these effects determine the reaction mechanisms in dimethyl sulphoxide, highlighting the nuanced interplay between these factors (Onyido & Hirst, 1991).
Synthetic Applications
This compound serves as an intermediate in the synthesis of various organosilicon compounds, demonstrating its utility in producing high-purity chemicals for industrial applications. For example, (Chloromethyl)bis(4-fluorophenyl)methylsilane, a fungicide intermediate, showcases the compound's role in enhancing production efficiency and reducing costs (Xiang-li, 2013).
Electrophilic Fluorination
The compound is used in electrophilic fluorination reactions, a method to introduce fluorine atoms into organic molecules. Research demonstrates its application in selectively fluorinating aromatic compounds, offering insights into reaction mechanisms and yielding valuable fluorinated products (Banks et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWBRGVFBWAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)
![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)




